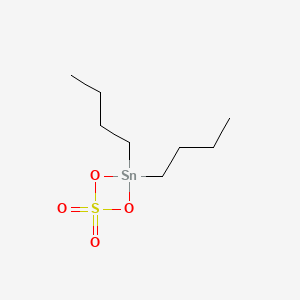
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide is a chemical compound with the molecular formula C8H18O4SSn. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to carbon. This compound is known for its unique structure, which includes a stannacyclobutane ring with oxygen and sulfur atoms incorporated into the ring system.
Métodos De Preparación
The synthesis of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide typically involves the reaction of dibutyltin oxide with a suitable dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the stannacyclobutane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
Mecanismo De Acción
The mechanism of action of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can be compared with other organotin compounds such as:
Dibutyltin dichloride: A simpler organotin compound with different reactivity and applications.
Tributyltin oxide: Known for its use as a biocide, with distinct biological activity compared to this compound.
Tetramethyltin: Another organotin compound with different structural and chemical properties
Propiedades
Número CAS |
22709-76-8 |
|---|---|
Fórmula molecular |
C8H18O4SSn |
Peso molecular |
329.00 g/mol |
Nombre IUPAC |
4,4-dibutyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C4H9.H2O4S.Sn/c2*1-3-4-2;1-5(2,3)4;/h2*1,3-4H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
Clave InChI |
BEOSQUOYHDCDNU-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OS(=O)(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



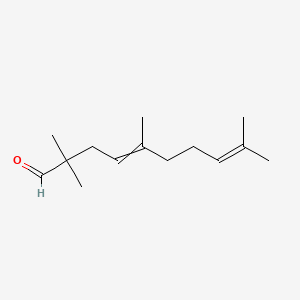
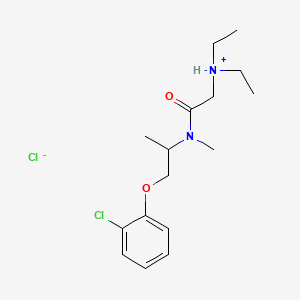
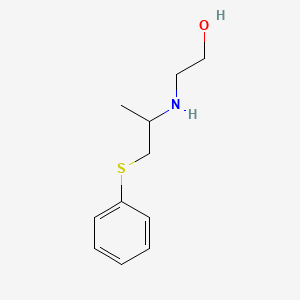
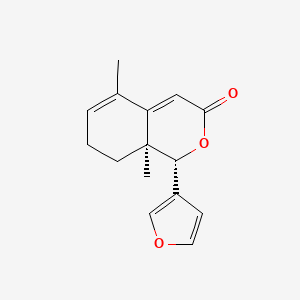
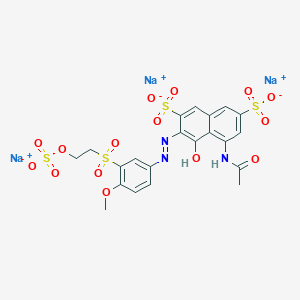


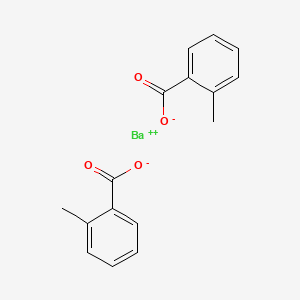
![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
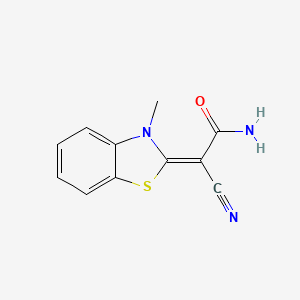
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)


